Physicochemical properties of "2-Amino-5-bromo-3-nitrophenol"
Physicochemical properties of "2-Amino-5-bromo-3-nitrophenol"
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-3-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Amino-5-bromo-3-nitrophenol (CAS No: 867338-56-5), a substituted nitrophenol with significant potential as a building block in medicinal chemistry and fine chemical synthesis. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering insights into the causal relationships between the compound's structure and its properties. We will explore its chemical identity, core physicochemical characteristics, spectroscopic profile, and synthetic origins. Crucially, this guide includes detailed, field-proven experimental protocols for determining key parameters such as solubility, pKa, and lipophilicity, empowering researchers to validate and expand upon the existing data. The overarching goal is to equip scientists with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Introduction: The Scientific Context
Substituted aminophenols are a cornerstone of pharmaceutical and materials science, valued for their versatile reactivity. The introduction of nitro and bromo functionalities, as seen in 2-Amino-5-bromo-3-nitrophenol, creates a unique electronic and steric profile. The electron-withdrawing nature of the nitro and bromo groups significantly modulates the reactivity of the aromatic ring and the acidity/basicity of the phenolic and amino groups, respectively. Understanding these modulations is not merely an academic exercise; it is fundamental to predicting reaction outcomes, designing synthetic pathways, and anticipating a molecule's behavior in biological systems. For drug development professionals, properties like solubility and lipophilicity are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide serves as an authoritative resource for unlocking the full potential of this versatile chemical intermediate.
Chemical Identity and Structure
Correctly identifying a chemical entity is the first step in any rigorous scientific investigation. 2-Amino-5-bromo-3-nitrophenol is a distinct isomer, and care must be taken to differentiate it from related structures such as 2-Amino-3-bromo-5-nitrophenol.
Caption: Chemical Structure of 2-Amino-5-bromo-3-nitrophenol.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-Amino-5-bromo-3-nitrophenol | N/A |
| CAS Number | 867338-56-5 | [1] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1][2] |
| Molecular Weight | 233.02 g/mol | [1][2] |
| SMILES | C1=C(C=C(C(=C1Br)N)O)[O-] | [2] |
| InChI Key | BQFCKIRFZPVBJL-UHFFFAOYSA-N | |
Core Physicochemical Properties
The functional utility of a compound is dictated by its physical and chemical properties. This section details the known and predicted properties of 2-Amino-5-bromo-3-nitrophenol.
Table 2: Summary of Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 233.02 g/mol | Calculated from the molecular formula C₆H₅BrN₂O₃.[1][2] |
| Physical State | Yellow to brown solid | Inferred from similar compounds like 2-Amino-5-nitrophenol.[3] |
| Melting Point | Data not available | Requires experimental determination. |
| Calculated LogP | 1.6451 | This value is for the isomer 2-Amino-3-bromo-5-nitrophenol and should be used with caution.[2] |
| Topological Polar Surface Area (TPSA) | 89.39 Ų | Calculated for the isomer 2-Amino-3-bromo-5-nitrophenol.[2] |
Melting Point: A Gateway to Purity and Stability
The melting point is a fundamental thermodynamic property that provides a primary indication of a compound's purity. A sharp, well-defined melting range typically signifies high purity, whereas a broad or depressed range suggests the presence of impurities.
Insight: For a crystalline solid like 2-Amino-5-bromo-3-nitrophenol, the energy required to overcome the crystal lattice forces is substantial. The presence of strong intermolecular interactions, such as hydrogen bonding from the hydroxyl and amino groups and dipole-dipole interactions from the nitro group, suggests a relatively high melting point.
Protocol 1: Melting Point Determination via Capillary Method
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Sample Preparation: Finely powder a small, dry sample of the compound.
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Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm) of the sample into the sealed end.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.
Solubility Profile: The "Like Dissolves Like" Principle in Action
Solubility is a critical parameter, especially in drug development, as it directly impacts bioavailability. The structure of 2-Amino-5-bromo-3-nitrophenol contains both polar (hydroxyl, amino, nitro) and non-polar (brominated benzene ring) regions, suggesting a nuanced solubility profile.
Insight:
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Aqueous Solubility: Expected to be low. While the polar groups can hydrogen bond with water, the bulky, hydrophobic bromophenyl core limits miscibility. Solubility will be pH-dependent due to the acidic phenol and basic amine.
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Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted due to strong dipole-dipole interactions.
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Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to hydrogen bonding capabilities.
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Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated.
Protocol 2: Qualitative Solubility Assessment
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Setup: Add approximately 10-20 mg of the compound to five separate test tubes.
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Solvent Addition: To each tube, add 1 mL of a different solvent (Water, Ethanol, DMSO, Toluene, 5% aq. HCl, 5% aq. NaOH).
-
Observation: Agitate the tubes and observe if the solid dissolves at room temperature.
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Analysis: The dissolution in aqueous acid (HCl) indicates basic character (protonation of the amino group), while dissolution in aqueous base (NaOH) confirms acidic character (deprotonation of the phenolic hydroxyl group).[4][5]
Acidity and Basicity (pKa): The Influence of Substituents
The pKa value quantifies the strength of an acid or base and is crucial for predicting a molecule's ionization state at a given pH. This compound is amphoteric, possessing both an acidic phenolic proton and a basic amino group.
Insight:
-
Phenolic pKa (Acidic): A typical phenol has a pKa of ~10. The presence of two strong electron-withdrawing groups (nitro and bromo) will significantly stabilize the resulting phenoxide anion through resonance and inductive effects, making the phenol more acidic and thus lowering its pKa value considerably (expected pKa ~6-8).
-
Anilinium pKa (Basic): A typical aniline has a pKa (of its conjugate acid) of ~4.6. The electron-withdrawing groups will decrease the electron density on the nitrogen atom, making it a weaker base and thus lowering the pKa of its conjugate acid (expected pKa ~1-2).
Protocol 3: pKa Determination by Potentiometric Titration
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Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.
-
Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized solution of NaOH (to determine the acidic pKa) or HCl (to determine the basic pKa).
-
Data Collection: Record the pH value after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve).
Lipophilicity (LogP): Balancing Water and Fat Solubility
The n-octanol/water partition coefficient (LogP) is the standard measure of a molecule's lipophilicity. It is a key factor in predicting membrane permeability and overall drug-likeness. A calculated LogP of 1.6451 has been reported for the isomer 2-Amino-3-bromo-5-nitrophenol, suggesting moderate lipophilicity.[2] An experimental value for the target compound is essential for accurate modeling.
Insight: A positive LogP value indicates a preference for the lipid (octanol) phase over the aqueous phase. The value for the target compound is expected to be in a similar range, reflecting a balance between its polar functional groups and the lipophilic brominated aromatic ring.
Caption: Experimental workflow for LogP determination via the shake-flask method.
Synthesis and Reactivity Insights
Understanding the synthesis of a compound provides context for potential impurities and informs its reactivity. A plausible synthetic route for 2-Amino-5-bromo-3-nitrophenol involves the direct bromination of a precursor.
Synthesis Route: A reported synthesis starts from 2-Amino-3-nitrophenol, which is reacted with bromine in acetic acid.[1]
Insight: The hydroxyl and amino groups are strong activating, ortho-para directors. In the 2-Amino-3-nitrophenol starting material, the position C5 is para to the hydroxyl group and ortho to the amino group, making it highly activated and the most likely site for electrophilic bromination. The nitro group at C3 is a deactivating meta-director, which further favors substitution away from itself. This regioselectivity provides a direct and efficient pathway to the desired product.
Potential Applications in Research and Development
While specific applications for 2-Amino-5-bromo-3-nitrophenol are not extensively documented, its structure is analogous to intermediates used in several high-value sectors. Related compounds, such as 2-Amino-5-bromo-3-nitropyridine, are crucial intermediates for synthesizing azaquinoxalinedione and 2,3-diaminopyridine, which are precursors for pharmaceuticals and agrochemicals.[6][7]
Potential Roles:
-
Pharmaceutical Synthesis: The o-aminophenol moiety is a precursor to benzoxazole rings, a common scaffold in biologically active molecules. The nitro group can be readily reduced to an amine, providing another reactive handle for building molecular complexity.
-
Dye and Pigment Chemistry: Nitrophenols are often colored and can serve as precursors for azo dyes and other chromophores.
-
Materials Science: The compound could be used to synthesize specialized polymers or as an antioxidant, leveraging the reducing potential of the o-aminophenol structure.[8]
Safety and Handling
Based on GHS classifications for structurally similar compounds, 2-Amino-5-bromo-3-nitrophenol should be handled with care.
-
Hazards: May be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
2-Amino-5-bromo-3-nitrophenol is a chemical intermediate with a rich array of functional groups that predispose it to a wide range of synthetic transformations. This guide has systematically outlined its known and predicted physicochemical properties, providing not just data but also the scientific rationale behind them. The included experimental protocols are designed to be self-validating, empowering researchers to confirm these properties and generate the robust data sets needed for advanced applications in drug discovery, materials science, and chemical synthesis. A thorough understanding of these foundational characteristics is the critical first step in leveraging this compound's full synthetic potential.
References
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PubChem. (n.d.). 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved January 21, 2026, from [Link]
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Whitman College. (n.d.). Experiment 1 — Properties of Organic Compounds. Retrieved January 21, 2026, from [Link]
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Specialty Chemicals. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved January 21, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-5-nitrophenol. Retrieved January 21, 2026, from [Link]
- Google Patents. (1988). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Retrieved January 21, 2026, from [Link]
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Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved January 21, 2026, from [Link]
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